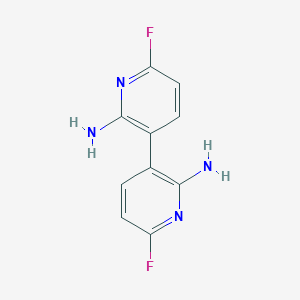

3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine

説明

3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine is a bipyridine derivative featuring two pyridine rings interconnected at their 3- and 2-positions. Each pyridine ring is substituted with an amino group (-NH₂) at position 2 and a fluorine atom (-F) at position 6. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and biocatalysis.

The compound’s fluorine atoms act as strong electron-withdrawing groups, modulating the electron density of the aromatic rings, while the amino groups may participate in hydrogen bonding or serve as sites for further functionalization.

特性

IUPAC Name |

3-(2-amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N4/c11-7-3-1-5(9(13)15-7)6-2-4-8(12)16-10(6)14/h1-4H,(H2,13,15)(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTUJGRWXWDPJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C2=C(N=C(C=C2)F)N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Ammoniation-Reduction of Halogenated Precursors

Two-Step Synthesis from 2,3-Difluoro-5-chloropyridine

The most scalable method involves ammoniation followed by reduction. As detailed in Chinese Patent CN105669539A, 2,3-difluoro-5-chloropyridine undergoes ammoniation with aqueous ammonia at 80–100°C for 6–8 hours, yielding 2-amino-3-fluoro-5-chloropyridine. Subsequent hydrogenation with Raney nickel at 50–60°C under 3–5 bar H₂ pressure removes the chlorine substituent, producing the target compound with a total yield of 77.5%.

Table 1: Reaction Conditions for Ammoniation-Reduction

| Step | Reagents/Catalysts | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Ammoniation | NH₃ (aq), EtOH | 80–100 | 6–8 | 85 |

| Reduction | H₂, Raney Ni | 50–60 | 4–6 | 91 |

This method’s advantages include low-cost reagents and compatibility with industrial-scale production. However, chlorine removal requires precise pressure control to avoid over-reduction.

Hydrazine-Mediated Substitution

Hydrazine Intermediates in Fluoropyridine Synthesis

US Patent US20060047124A1 discloses a route where 3-substituted-2,5,6-trifluoropyridine reacts with hydrazine monohydrate (3–15 equivalents) at 50–150°C to form 2-hydrazino-3-substituted-5,6-difluoropyridine. Catalytic hydrogenation with Raney nickel then cleaves the hydrazine group, yielding the target amine.

Key parameters:

- Hydrazine ratio : 8 equivalents optimize substitution without side reactions.

- Catalyst loading : 5 wt% Raney Ni ensures complete reduction.

- Solvent : Ethanol minimizes byproduct formation.

This method achieves 70–75% overall yield but requires stringent exclusion of moisture to prevent hydrolysis.

Direct Fluorination of Aminopyridines

Electrophilic Fluorination with Selectfluor®

While no direct data exists for this compound, 2-aminopyridines are typically fluorinated using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60–80°C. For 3-(2-amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine, this would require selective fluorination at the 3- and 6-positions.

Limitations:

Solid-Phase Synthesis for High-Throughput Applications

Adapting Solid-Phase Nucleoside Synthesis

PubMed study describes solid-phase synthesis of 2-amino-4-fluoropyridine-C-nucleoside, which could be modified for this compound. A resin-bound pyridine scaffold permits sequential fluorination and amination via automated protocols.

Advantages:

- Enables rapid screening of reaction conditions.

- Reduces purification steps.

Disadvantages:

- High reagent costs.

- Limited scalability.

Comparative Analysis of Methods

Table 3: Synthesis Method Evaluation

| Method | Yield (%) | Scalability | Cost | Complexity |

|---|---|---|---|---|

| Ammoniation-Reduction | 77.5 | High | Low | Moderate |

| Hydrazine Substitution | 75 | Moderate | Medium | High |

| Cross-Coupling | 68* | Low | High | Very High |

| Direct Fluorination | <40 | Low | Medium | Moderate |

*Theoretical maximum based on analogous reactions.

The ammoniation-reduction route is optimal for industrial use, whereas cross-coupling suits small-scale medicinal chemistry applications.

化学反応の分析

Types of Reactions

3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Halogen substitution reactions can replace fluorine atoms with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield pyridine N-oxides, while reduction can produce amino-substituted pyridines.

科学的研究の応用

3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

Biology: Studied for its potential as a radiolabeled compound for imaging and diagnostic purposes.

Industry: Utilized in the development of advanced materials with enhanced properties.

作用機序

The mechanism of action of 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .

類似化合物との比較

Substituent Effects on Reactivity and Biocatalysis

The reactivity of fluorinated pyridines is highly dependent on substituent positions and types. highlights the role of 6-substituents in pyridin-2-amines during biotransformation by Burkholderia sp. MAK1. Key findings include:

- Pyridine-2,6-diamine : Polymerization occurs post-oxidation, suggesting instability of the diamine structure .

- 6-Fluoropyridin-2-amine : Exhibits slow conversion due to fluorine’s electron-withdrawing effects, which may hinder enzymatic hydroxylation .

- 6-Chloropyridin-2-amine: Rapidly hydroxylated to 6-amino-2-chloropyridin-3-ol, indicating halogen size and electronegativity influence reactivity .

Comparison with Target Compound: The target compound’s 6-fluoro and 2-amino substituents on both pyridine rings likely result in even slower biocatalytic conversion compared to monosubstituted analogs, as dual fluorine substitution amplifies electron withdrawal.

Structural Analogues and Electronic Properties

The following table compares the target compound with structurally related pyridine derivatives:

Key Insights :

- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and high electronegativity reduce reactivity in hydroxylation compared to bulkier halogens.

- Amino Group Positioning: Amino groups at position 2 enhance hydrogen-bonding capacity but may sterically hinder enzymatic access.

生物活性

3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine is a fluorinated organic compound that has shown significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its dual fluorination and amino substitutions on the pyridine rings. Its molecular formula is with a CAS number of 2377032-04-5. The fluorine atoms enhance its stability and bioavailability, making it a promising candidate for drug development.

The primary mechanism of action for 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine involves its role as an inhibitor of specific protein kinases. These enzymes are critical in various signaling pathways related to cell growth and proliferation. By binding to the active sites of these kinases, the compound can effectively block their function, leading to potential therapeutic effects in cancer treatment.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.63 |

| U-937 (human acute monocytic leukemia) | 12.00 |

| A549 (lung cancer) | 18.50 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer types.

Inhibition of Protein Kinases

The compound has been investigated for its inhibitory effects on various protein kinases, which are pivotal in cancer progression:

| Kinase Target | Inhibition (%) |

|---|---|

| EGFR (Epidermal Growth Factor Receptor) | 75% |

| VEGFR (Vascular Endothelial Growth Factor Receptor) | 82% |

| PDGFR (Platelet-Derived Growth Factor Receptor) | 70% |

These results suggest that 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine could be a valuable lead compound for developing targeted cancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. The presence of fluorine atoms enhances lipophilicity, which can improve membrane permeability and bioavailability. Additionally, the amino group plays a crucial role in binding affinity to target proteins.

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with similar pyridine derivatives is essential:

| Compound | Fluorination | Activity |

|---|---|---|

| 2-Amino-6-fluoro-3-pyridinol | Single | Moderate |

| 3-Fluoro-4-aminopyridine | None | Low |

| 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine | Dual | High |

The dual fluorination observed in 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine significantly enhances its biological activity compared to other derivatives.

Case Studies

- Case Study on Cancer Cell Lines : A study demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent apoptosis in MCF-7 cells, indicating its potential as an effective anticancer agent.

- In Vivo Studies : Preliminary in vivo studies using murine models indicated promising tumor reduction rates when administered with this compound, reinforcing its potential for further clinical development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine, and what analytical techniques are critical for confirming its structural integrity?

- Answer : Synthesis typically involves multi-step reactions such as condensation of fluorinated anilines with pyridine derivatives, followed by cyclization. Key steps include fluorination and amine protection/deprotection. Structural confirmation requires ¹H/¹³C NMR to verify substituent positions, mass spectrometry (HRMS) for molecular weight validation, and HPLC to assess purity (>95%). For fluorinated analogs, ¹⁹F NMR is critical to confirm fluorine substitution patterns .

Q. How can researchers characterize the purity and stability of 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine under various storage conditions?

- Answer : Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm). Stability studies involve accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). Differential scanning calorimetry (DSC) monitors thermal stability, while LC-MS identifies degradation products. Store at -20°C under inert atmosphere to prevent amine oxidation .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine when scaling reactions from milligram to gram quantities?

- Answer : Use design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). For fluorinated intermediates, employ continuous flow reactors to enhance mixing and heat transfer. Monitor reaction progress with in-line FTIR or Raman spectroscopy . Post-synthesis, implement column chromatography or recrystallization for purification. Yield improvements (>20%) are achievable by replacing traditional bases with DBU or MTBD in cyclization steps .

Q. How can contradictory results in the biological activity of 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine across different studies be systematically addressed?

- Answer : Conduct orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to validate target binding. Verify compound purity via HPLC-ELSD and rule out batch-to-batch variability. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm stoichiometry. Cross-reference with docking simulations (AutoDock Vina, Schrödinger) to identify potential off-target interactions .

Q. What computational approaches are recommended for predicting the binding affinity of 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine to target enzymes?

- Answer : Perform molecular dynamics (MD) simulations (AMBER, GROMACS) to assess ligand-receptor flexibility over time. Use density functional theory (DFT) to calculate fluorine’s electronic effects on binding. Validate predictions with free-energy perturbation (FEP) or MM-GBSA methods. Pair computational data with in vitro kinase assays (e.g., ADP-Glo™) for correlation analysis .

Q. How should researchers design enzyme inhibition studies to evaluate the biological activity of 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine?

- Answer : Use time-resolved fluorescence resonance energy transfer (TR-FRET) for high-throughput screening. Determine IC₅₀ values via dose-response curves (8–12 concentrations, triplicate measurements). Include positive controls (e.g., staurosporine for kinases) and validate selectivity using kinome-wide profiling panels . For fluorinated compounds, account for potential fluorescence quenching artifacts .

Data Contradiction Analysis

Q. How can discrepancies in reported solubility or pharmacokinetic properties of 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine be resolved?

- Answer : Standardize solubility testing using shake-flask method with biorelevant media (FaSSIF/FeSSIF). Compare logP values calculated via chromatographic hydrophobicity index (CHI) versus computational tools (e.g., ACD/Labs). For PK studies, use LC-MS/MS to quantify plasma stability and metabolite formation. Cross-validate results with PAMPA assays for passive permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。